molecular formula C12H12FNO3 B1518026 3-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid CAS No. 1155516-10-1

3-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid

Cat. No.: B1518026
CAS No.: 1155516-10-1
M. Wt: 237.23 g/mol
InChI Key: ZRLSHPXNIUZXJC-UHFFFAOYSA-N
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Description

3-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid is a heterocyclic carboxylic acid derivative characterized by a tetrahydroquinoline scaffold fused with a propanoic acid moiety. The core structure includes a partially saturated quinoline ring system (1,2,3,4-tetrahydroquinoline) substituted with a fluorine atom at position 6 and a ketone group at position 2. The propanoic acid side chain is attached to the nitrogen atom of the tetrahydroquinoline ring, conferring both lipophilic and hydrophilic properties to the molecule.

The fluorine substituent may enhance metabolic stability and bioavailability compared to non-halogenated analogs, as seen in other fluorinated pharmaceuticals .

Properties

IUPAC Name

3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c13-9-2-3-10-8(7-9)1-4-11(15)14(10)6-5-12(16)17/h2-3,7H,1,4-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLSHPXNIUZXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid (CAS No. 1155516-10-1) is a derivative of tetrahydroquinoline known for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this compound, examining its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C₁₂H₁₂FNO₃
  • Molecular Weight : 237.23 g/mol
  • CAS Number : 1155516-10-1

The structure of the compound features a tetrahydroquinoline core with a fluoro substituent and a propanoic acid moiety, which may influence its biological properties.

Anticancer Properties

Research indicates that compounds related to tetrahydroquinoline exhibit significant anticancer activity. A study assessing various derivatives found that certain tetrahydroquinoline compounds demonstrated selective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Efficacy Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
3-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acidMCF-7TBDInduces apoptosis
3-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acidHCT116TBDCell cycle arrest

Note: TBD indicates that specific IC50 values are yet to be determined in current literature.

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to growth inhibition in cancerous cells.

Neuropharmacological Effects

Beyond anticancer activity, tetrahydroquinoline derivatives also show promise in neuropharmacology. They may act as modulators of neurotransmitter systems or possess neuroprotective properties.

Study on Kynurenine Pathway Modulation

One significant area of research involves the modulation of the kynurenine pathway, which is crucial in neurodegenerative diseases. Inhibition of enzymes involved in this pathway has been linked to neuroprotective effects . Compounds that modulate this pathway can potentially alleviate symptoms associated with disorders such as Huntington's disease.

Comparative Analysis with Other Compounds

In comparative studies, tetrahydroquinoline derivatives have been analyzed alongside other known anticancer agents like doxorubicin. The structure-activity relationship (SAR) studies highlight that modifications to the tetrahydroquinoline structure can enhance potency and selectivity against specific cancer types .

Comparison with Similar Compounds

3-(6-Iodo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic Acid

  • Structure : Replaces the fluorine atom at position 6 with iodine.
  • Iodinated compounds often exhibit distinct pharmacokinetic profiles due to iodine’s size and electronegativity .

Chlorinated 3-Phenylpropanoic Acid Derivatives

  • Examples: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (Compound 1 in ).
  • Structure: Features a chlorinated phenyl ring instead of a tetrahydroquinoline system.
  • Bioactivity : Demonstrates selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, with MIC values indicating potency influenced by chlorine substitution patterns .

Heterocyclic Propanoic Acid Derivatives

Quinoxaline-Based Analogs

  • Example: 3-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoic acid ().
  • Structure: Replaces the tetrahydroquinoline ring with a dihydroquinoxaline system.
  • Synthesis : Prepared via condensation reactions, highlighting synthetic routes that may apply to the target compound .

Pyran-Based Derivatives

  • Example: 3-(2-oxo-2H-pyran-6-yl)propanoic acid ().
  • Structure: Features a pyran ring instead of tetrahydroquinoline.
  • Bioactivity : Exhibits moderate antifungal activity against Aspergillus niger (MIC = 64 µg/mL), indicating that heterocycle choice significantly influences biological target selectivity .

Pharmacologically Active Propanoic Acid Metabolites

  • Example: 3-(3′,4′-dihydroxyphenyl)propanoic acid ().
  • Structure: Contains a dihydroxyphenyl group linked to propanoic acid.
  • Bioactivity: Displays anti-inflammatory, anti-diabetic, and neuroprotective effects. Metabolites like this are generated via gut microbiota-mediated β-oxidation of dietary polyphenols .

Key Comparative Data

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Substituents Notable Bioactivity Reference
Target Compound Tetrahydroquinoline 6-Fluoro, 2-oxo N/A (Theoretical antimicrobial)
3-(6-Iodo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid Tetrahydroquinoline 6-Iodo N/A (Synthetic intermediate)
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Phenylpropanoic acid 3,5-Dichloro, 4-hydroxy Antimicrobial (E. coli, S. aureus)
3-(2-Oxo-2H-pyran-6-yl)propanoic acid Pyran 2-Oxo Antifungal (A. niger)
3-(3′,4′-Dihydroxyphenyl)propanoic acid Phenylpropanoic acid 3′,4′-Dihydroxy Anti-inflammatory, neuroprotective

Table 2: Impact of Halogen Substitution on Bioactivity

Halogen Atomic Radius (Å) Electronegativity Example Compound Observed Effect
F 0.64 3.98 Target Compound Potential metabolic stability enhancement
Cl 0.99 3.16 Compound 1 () Enhanced antimicrobial potency
I 1.33 2.66 Iodinated analog () Altered pharmacokinetics due to polarizability

Preparation Methods

Cyclization to Form 2-Oxo-1,2,3,4-tetrahydroquinoline Core

  • The core structure is synthesized by intramolecular cyclization of 2-aminobenzoyl derivatives with ketoesters or ketoacids under acidic or basic conditions.
  • Typical reagents include 2-amino-4-fluorobenzoic acid or its derivatives to ensure the 6-fluoro substitution on the quinoline ring.
  • Cyclization is often facilitated by heating in solvents like acetic acid or polyphosphoric acid, yielding the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold.

Introduction of the Propanoic Acid Side Chain

  • The nitrogen atom of the tetrahydroquinoline ring is alkylated with haloalkyl acids or their esters, such as 3-bromopropanoic acid or its esters.
  • Alkylation is carried out under basic conditions (e.g., using potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide (DMF).
  • Subsequent hydrolysis of ester intermediates yields the free propanoic acid group.

Detailed Synthetic Procedure Example

Step Reaction Type Reagents and Conditions Outcome
1 Cyclization 2-amino-4-fluorobenzoic acid + ketoester, heat in acetic acid Formation of 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline
2 N-Alkylation 6-fluoro-2-oxo-tetrahydroquinoline + 3-bromopropanoic acid methyl ester, K2CO3, DMF, room temp N-(3-methoxycarbonylpropyl) derivative
3 Ester Hydrolysis NaOH aqueous solution, reflux Conversion to 3-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid

Research Findings and Optimization

  • Yield Optimization : Reaction yields are optimized by controlling temperature and solvent choice, with DMF and acetonitrile being preferred for the alkylation step due to their polarity and ability to dissolve both reactants.
  • Purity Considerations : Purification is typically achieved via recrystallization or preparative chromatography to achieve >98% purity, critical for pharmaceutical applications.
  • Safety and Handling : The compound and intermediates require handling under inert atmosphere to prevent degradation; storage at 2-8°C in sealed dry conditions is recommended to maintain stability.

Comparative Analysis of Preparation Methods

Method Aspect Cyclization Route Using 2-Amino-4-fluorobenzoic Acid Alternative Fluorination Post-Cyclization
Starting Materials Fluorinated aniline derivatives Non-fluorinated tetrahydroquinoline
Reaction Complexity Moderate Higher due to selective fluorination steps
Yield Generally high (>70%) Variable, depending on fluorination efficiency
Scalability Well-established for scale-up More challenging due to fluorination step
Purity High with standard purification May require additional purification steps

Q & A

Q. What are the recommended synthetic routes for 3-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid?

Methodological Answer: Synthesis typically involves multi-step protocols, including:

  • Nitration and Cyclization: Reacting β-ketoacid precursors with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled stirring at room temperature. This method yields fluorinated tetrahydroquinoline derivatives after recrystallization (e.g., from acetic acid) .
  • Esterification and Amine Addition: For analogs, esterification of 3-oxo-propanoic acid derivatives with ethanol, followed by amine functionalization (e.g., chiral amines) under reflux conditions, improves regioselectivity .
    Key Considerations: Monitor reaction pH (<2.0 for nitration) and use inert gas purging to avoid side reactions.

Q. What solvent systems and storage conditions optimize experimental stability?

Methodological Answer:

  • Solubility: The compound is sparingly soluble in aqueous buffers (e.g., PBS: ~1 mg/mL at pH 7.2) but dissolves better in organic solvents like DMSO (~1 mg/mL) or ethanol (~2 mg/mL). Prepare stock solutions in DMSO and dilute into aqueous media to minimize organic solvent carryover .
  • Stability: Store lyophilized solids at -20°C under argon. Avoid prolonged exposure to light or moisture to prevent hydrolysis of the tetrahydroquinoline ring.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., amyloid-β inhibition vs. osteoclast modulation)?

Methodological Answer: Discrepancies often arise from assay conditions or metabolite interactions. Mitigate these by:

  • Dose-Response Validation: Test activity across a wide concentration range (e.g., 0.1–100 µM) in both cell-free (e.g., Thioflavin T assays for amyloid-β aggregation) and cell-based systems (e.g., RAW 264.7 osteoclast differentiation) .
  • Metabolite Profiling: Use LC-MS to confirm compound integrity in biological matrices, as gut microbiota or enzymatic degradation may generate active metabolites (e.g., hydroxylated derivatives) .

Q. What structural modifications enhance target specificity to the tetrahydroquinoline scaffold?

Methodological Answer:

  • Fluorine Substitution: Introducing fluorine at the 6-position (as in the target compound) improves metabolic stability and binding affinity to quinoline-dependent targets (e.g., kinase inhibitors) .
  • Side-Chain Functionalization: Adding sulfonamide or acetyl groups to the propanoic acid moiety alters pharmacokinetics. For example, sulfonamide derivatives show improved blood-brain barrier penetration in neuroactive assays .

Q. How can computational modeling guide SAR studies for this compound?

Methodological Answer:

  • Docking Simulations: Use tools like AutoDock Vina to model interactions with target proteins (e.g., RANKL or Aβ42). Focus on the tetrahydroquinoline ring’s keto group and fluorine’s electrostatic contributions .
  • QSAR Analysis: Correlate substituent electronegativity (e.g., fluorine vs. methoxy groups) with bioactivity using descriptors like logP and polar surface area .

Data Contradiction Analysis

Q. Why do studies report conflicting results on oxidative stress modulation (e.g., SOD vs. catalase activity)?

Methodological Answer: Variability arises from:

  • Cell-Type Specificity: Erythrocytes (rat models) show restored SOD/CAT activity at 500 nM, while neuronal cells may require higher doses due to differential redox homeostasis .
  • Experimental Endpoints: Measure ROS levels (via DCFH-DA probes) alongside enzyme activity to distinguish direct antioxidant effects from compensatory pathways .

Critical Considerations for Experimental Design

  • Purity Validation: Use HPLC (≥98% purity) and NMR to confirm structural integrity, especially after fluorination steps .
  • In Vivo Dosing: For rodent studies, administer 80 mg/kg orally with grape seed polyphenol extract to enhance brain bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid
Reactant of Route 2
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3-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid

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